5-(4-chlorophenyl)-3-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)thieno[2,3-d]pyrimidin-4(3H)-one
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Description
5-(4-chlorophenyl)-3-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H12ClF2N3O2S and its molecular weight is 431.8 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-chlorophenyl)-3-[(E)-{[2-(difluoromethoxy)phenyl]methylidene}amino]-3H,4H-thieno[2,3-d]pyrimidin-4-one is 431.0306818 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
5-(4-Chlorophenyl)-3-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the difluoromethoxy and chlorophenyl substituents enhances its pharmacological profile. Its molecular formula is C17H14ClF2N3O with a CAS number of 304683-43-0 .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Anticancer Potential
- Antimalarial Activity
Antibacterial Activity
A study evaluated the antibacterial effects of various thienopyrimidine derivatives, including those structurally related to our compound. The results highlighted that modifications at specific positions significantly influenced activity levels:
- Compounds with electron-withdrawing groups (like the p-chlorophenyl group) tended to show reduced activity against Gram-negative bacteria compared to their counterparts .
Compound | Gram-positive Activity (μg/mL) | Gram-negative Activity (μg/mL) |
---|---|---|
4a | 25 | ≥200 |
4b | 12.5 | ≥200 |
8a | 50 | 100 |
Anticancer Studies
In vitro studies on thienopyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including:
- Hepatoma cells (Huh-7)
- Jurkat T cells
These studies suggest that structural modifications can lead to enhanced potency, with some derivatives showing up to 4-fold increased cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
Antimalarial Research
Research has indicated that thienopyrimidine derivatives can inhibit Plasmodium falciparum with varying efficacy based on their structural characteristics. For example, compounds similar to our target exhibited IC50 values ranging from 5 µM to 10 µM in preliminary assays .
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF2N3O2S/c21-14-7-5-12(6-8-14)15-10-29-18-17(15)19(27)26(11-24-18)25-9-13-3-1-2-4-16(13)28-20(22)23/h1-11,20H/b25-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVQFCLVDJOZRK-YCPBAFNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.